1,4,7-Trithionane
Overview
Description
Synthesis Analysis
The synthesis of 1,4,7-trithionane and related compounds involves reactions that can lead to the formation of complex structures with interesting electrochemical properties. For instance, reactions of 1,2,4-trithiolane and its derivatives with nonacarbonyldiiron have been investigated, revealing the formation of novel diiron and trinuclear iron cluster complexes. These complexes serve as models for the active sites of certain hydrogenases, showcasing the relevance of 1,4,7-trithionane derivatives in mimicking biological catalysis mechanisms (Windhager et al., 2007).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structures of 1,4,7-trithionane derivatives, providing insight into their geometric configurations and bonding characteristics. For example, the structural determination of various iron complexes derived from 1,4,7-trithionane analogs has contributed to a deeper understanding of the spatial arrangement of atoms and the electronic environment around the sulfur atoms within the ring structure. These findings are essential for elucidating the compound's reactivity and potential applications in catalysis and material science (Windhager et al., 2007).
Chemical Reactions and Properties
1,4,7-Trithionane and its derivatives participate in a variety of chemical reactions, leading to the formation of complexes with unique properties. For instance, the reaction with nonacarbonyldiiron not only forms diiron complexes but also generates trinuclear iron clusters, showcasing the compound's ability to engage in complex formation with transition metals. These reactions are significant for the development of catalysts and materials with novel properties (Windhager et al., 2007).
Scientific Research Applications
Summary of the Application
- 1,4,7-Trithionane serves as a tridentate thioether ligand, which means it can bind to a single metallic central atom, forming a chelate . This property makes it useful in the synthesis of complexes with a variety of transition metal ions .
Gold(III) Assisted C–H Activation
- Summary of the Application: 1,4,7-Trithionane can react with KAuCl4 in nitromethane to yield the complex [Au([9]aneS3)Cl2][AuCl4]. Upon heating, this salt yields the bicyclic sulfonium [9]aneS3+ (4,7-dithia-1-thioniabicyclo[4,3,0]nonane) as a racemic [AuCl4]- salt .
- Methods of Application or Experimental Procedures: The reaction of 1,4,7-Trithionane with KAuCl4 in nitromethane and subsequent heating yields the desired complex .
- Results or Outcomes: The resulting complex undergoes spontaneous resolution upon crystallization .
Medicinal Applications
- Summary of the Application: Heterocyclic compounds, such as 1,4,7-Trithionane, are present in more than 85% of all physiologically active chemical compounds .
- Results or Outcomes: The outcomes would also depend on the specific medicinal context. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to these outcomes .
properties
IUPAC Name |
1,4,7-trithionane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPKQVPJAHPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215934 | |
Record name | 1,4,7-Trithionane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Trithionane | |
CAS RN |
6573-11-1 | |
Record name | 1,4,7-Trithiacyclononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6573-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7-Trithiacyclononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006573111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-Trithionane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7-Trithiacyclononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7-TRITHIACYCLONONANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7TP2TQQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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